5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde
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Overview
Description
5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a chloro group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-hydroxybenzaldehyde to introduce the chloro group. This is followed by the alkylation of the hydroxyl group with 4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzoic acid.
Reduction: 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazolidinyl moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the imidazolidinyl moiety but shares the chloro and aldehyde functional groups.
4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)butyl bromide: Contains the imidazolidinyl moiety but lacks the benzaldehyde core.
2-[4-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde: Similar structure but without the chloro substitution.
Uniqueness
5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and imidazolidinyl moieties allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
5-chloro-2-[4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2)14(21)19(15(22)18-16)7-3-4-8-23-13-6-5-12(17)9-11(13)10-20/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSMHBQWNAPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=C(C=C(C=C2)Cl)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792981 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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